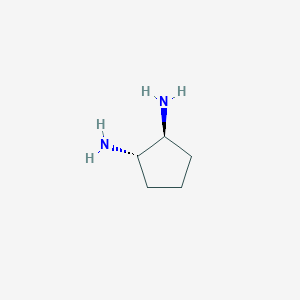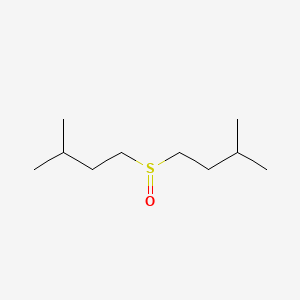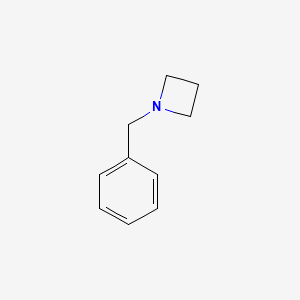
三水合碘化锂
描述
Lithium iodide trihydrate (LiI.3H2O) is a compound of lithium and iodine . It is a white crystalline solid that can participate in various hydrates . When exposed to air, it becomes yellow in color, due to the oxidation of iodide to iodine .
Synthesis Analysis
One way to make lithium iodide is to react the hydroxide with hydroiodic acid . Another method is by combining lithium sulfide and strontium iodide .Molecular Structure Analysis
The molecular formula of Lithium iodide trihydrate is LiI.3H2O . The lithium cation is coordinated octahedrally . It crystallizes in the NaCl motif .Chemical Reactions Analysis
Lithium iodide is used as a reagent for ester cleavage and decarboxylation; C-C bond forming reactions; used as a source of nucleophilic iodide; used as a mild Lewis acid; epoxide opening; used as an additive for organometallic-mediated transformations .Physical and Chemical Properties Analysis
Lithium iodide trihydrate is a white crystalline solid . It has a density of 3480 kg/m^3 . It is soluble in water, ethanol, and acetone .科学研究应用
锂硫电池
碘化锂 (LiI) 已被确认为锂硫电池中有前途的电解质添加剂。已知它通过在电极上诱导形成透锂离子保护涂层来提高电池循环稳定性。这防止了阴极上的多硫化物溶解和在阳极上的还原,从而降低了电池过电位和电压滞后 (Wu 等,2015).
锂氧电池
LiI 在锂氧电池的化学和性能中起着至关重要的作用。它充当氧化还原介质,降低充电过电位并影响反应产物化学。具体而言,它在水存在下促进 LiOOH·H2O、LiOH·H2O 和 LiOH 的形成,这些都是电池性能的关键因素 (Tulodziecki 等,2017).
锂碘混合氧化还原电池
使用三碘化物/碘化物 (I3(-)/I(-)) 在水性阴极中的氧化还原对的 Li-I2 电池具有高能量密度。这些电池是环保且可重复使用的便携式电池的有希望的候选者,显示出具有成本效益和高性能储能的潜力 (Zhao 等,2014).
染料敏化太阳能电池
LiI 用于染料敏化太阳能电池 (DSC) 中,以调节界面处的能量排列,控制多通道电荷转移动力学。通过优化电解质中的 LiI 含量,已显示出提高 DSC 的效率,影响其电流密度-电压特性和光电流作用光谱 (Bai 等,2011).
锂碘液流电池
通过三碘化物/碘化物 (I3−/I−) 在水溶液中氧化还原对运行的阴极流锂碘 (Li–I) 电池提供高能量和功率密度。该电池实现了高存储容量和优异的循环性能,使其成为电池技术的一项重大进步 (Zhao 和 Byon,2013).
中子探测
碘化锂 (LiI) 晶体是中子探测中的重要材料。它用于 LiI scintillators,其中它的辐照缺陷,如空位、反位原子和嬗变元素,会影响探测性能。这些缺陷可以提高 LiI 闪烁体的中子探测效率,氦点缺陷除外 (Zhang 等,2021).
电解质中的离子电导率
对基于 LiI 的电解质进行评估,以用于热电池。与传统电解质相比,它们的离子电导率表明,一些全碘化锂基电解质适用于热电池应用,表明它们在储能技术中的潜力 (Masset 等,2006).
锂碘电池
已经探索了作为 Li-I2 电池阴极的介孔微孔碳多面体 (LiI@MCP) 中的 LiI。这种组合显示出高可逆容量、良好的倍率能力和优异的长循环寿命,为在高性能电池中使用 LiI 作为阴极开辟了新途径 (Wu 等,2018).
安全和危害
未来方向
Lithium iodide has been used as a solid-state electrolyte for high-temperature batteries and is the standard electrolyte in artificial pacemakers due to the long cycle life it enables . It is also used as a phosphor for neutron detection . Future research directions include reclaiming inactive lithium for prolonging the lifespan of practical lithium metal batteries .
作用机制
Target of Action
Lithium iodide trihydrate (LiI·3H2O) is a compound of lithium and iodineIt has been used in various applications due to its chemical properties .
Mode of Action
Lithium iodide trihydrate interacts with its environment through its constituent ions, lithium (Li+) and iodide (I-). When exposed to air, it becomes yellow in color due to the oxidation of iodide to iodine . In organic synthesis, LiI is useful for cleaving C-O bonds .
Biochemical Pathways
Lithium iodide doesn’t directly participate in any known biochemical pathways. For example, it’s used as a solid-state electrolyte for high-temperature batteries and artificial pacemakers . It’s also used in the electrolyte of dye-sensitized solar cells .
Result of Action
The result of lithium iodide’s action depends on its application. For instance, in high-temperature batteries and artificial pacemakers, it acts as a solid-state electrolyte, enabling a long cycle life . In organic synthesis, it can cleave C-O bonds, converting methyl esters to carboxylic acids .
Action Environment
The action of lithium iodide can be influenced by environmental factors. For example, when exposed to air, it becomes yellow due to the oxidation of iodide to iodine . Its solubility varies with the solvent used, being highly soluble in water and other polar solvents .
生化分析
Biochemical Properties
Lithium Iodide Trihydrate plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, in the context of lithium thiophosphate electrolytes, Lithium Iodide has been observed to play a protective role at the interface, enabling improved lithium cycling .
Molecular Mechanism
At the molecular level, Lithium Iodide Trihydrate exerts its effects through various mechanisms. It has been observed to have binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lithium Iodide Trihydrate can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are critical considerations in in vitro or in vivo studies .
Metabolic Pathways
Lithium Iodide Trihydrate is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Lithium Iodide Trihydrate within cells and tissues involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of Lithium Iodide Trihydrate and its effects on activity or function are complex and multifaceted. Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could potentially influence its activity
属性
IUPAC Name |
lithium;iodide;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Li.3H2O/h1H;;3*1H2/q;+1;;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXWTWTZJKLUKQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6ILiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635630 | |
| Record name | Lithium iodide--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-22-9 | |
| Record name | Lithium iodide trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium iodide--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM IODIDE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS8215OJNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of lithium iodide trihydrate?
A1: Lithium iodide trihydrate serves as a precursor for producing high-purity anhydrous lithium iodide, a crucial component in various electrochemical applications like batteries. Additionally, it plays a role in synthesizing specific organic compounds. For instance, it facilitates the high-yield reduction of 2-O-trifluoromethanesulfonate esters of α-hydroxylactones to their corresponding 2-deoxylactones [, ].
Q2: How does the presence of silica impact the conductivity of lithium iodide trihydrate?
A2: Studies have demonstrated that incorporating silica into lithium iodide trihydrate can significantly enhance its ionic conductivity. This effect is observed in materials with compositions near both the trihydrate and monohydrate forms. The conductivity increase is attributed to the formation of dispersed-phase solids within the LiI-H2O-SiO2 system [].
Q3: Are there alternative materials to lithium iodide trihydrate in its applications?
A3: While lithium iodide trihydrate serves as a precursor to anhydrous lithium iodide, which is valuable in battery technologies, exploring alternative lithium salts for similar applications is an active research area. These alternatives could offer advantages in terms of cost, performance, or environmental impact [].
Q4: What are the challenges in preparing high-purity anhydrous lithium iodide from lithium iodide trihydrate?
A5: One challenge lies in achieving a product with extremely low water content, as required for battery-grade anhydrous lithium iodide. Methods often involve multiple drying steps, including pre-drying and vacuum drying, to meet these stringent purity standards [].
Q5: How is lithium sulfate monohydrate waste generated during lithium iodide trihydrate production utilized?
A6: Interestingly, lithium sulfate monohydrate, a byproduct of lithium iodide trihydrate synthesis, can be repurposed to produce high-purity anhydrous lithium sulfate. This approach offers a sustainable solution for waste management and reduces reliance on virgin materials [].
Q6: Have there been theoretical studies on the crystallization of lithium iodide trihydrate?
A7: Yes, statistical mechanical theories combined with molecular modeling have been employed to understand the crystallization of lithium iodide trihydrate from aqueous solutions. These studies provide insights into the thermodynamic factors governing its formation and stability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



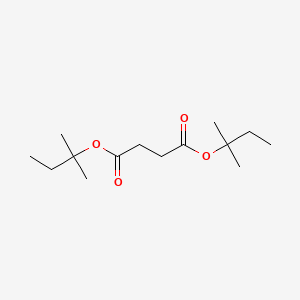
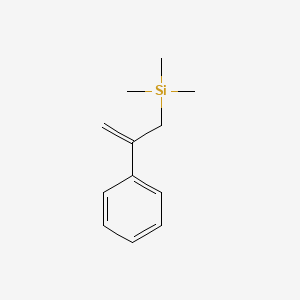
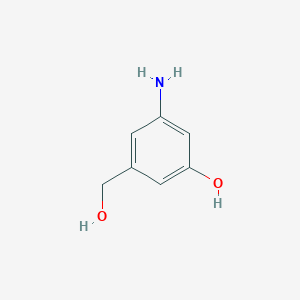
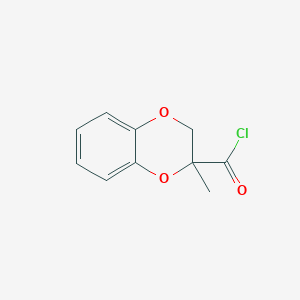


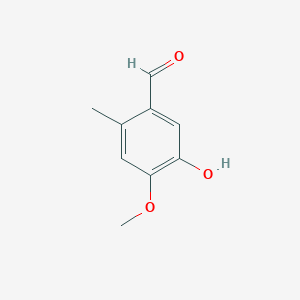
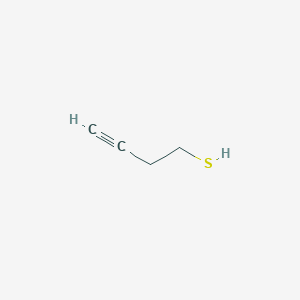
![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide](/img/structure/B3057169.png)
